molecular formula C24H24N6O2 B6487829 1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887456-85-1

1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B6487829
CAS No.: 887456-85-1
M. Wt: 428.5 g/mol
InChI Key: ILZNPAKDBCNXBE-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound. This type of molecule is often investigated for its potential pharmacological properties, given the diversity in its chemical structure which may facilitate binding to various biological targets.

Synthetic Routes and Reaction Conditions

  • Synthetic routes for this compound usually involve multi-step organic synthesis

  • Typical reaction conditions include the use of various organic solvents, temperature control (sometimes involving reflux), and the use of catalysts to facilitate specific reactions (e.g., palladium-catalyzed coupling reactions).

Industrial Production Methods

  • For industrial production, optimized synthetic routes are employed to maximize yield and minimize by-products. This often involves batch or continuous flow synthesis, careful control of reaction parameters (temperature, pressure, pH), and the use of scalable catalysts and purification methods such as crystallization or chromatography.

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the 2-methylphenyl moiety.

  • Reduction: : Reductive reactions might target the carbonyl group present in the piperazinyl-ethyl chain.

  • Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation.

  • Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common for reduction.

  • Substitution reactions often use reagents like halides or alkylating agents under specific temperature and solvent conditions.

Major Products Formed

  • Oxidation products might include derivatives with hydroxyl or carboxyl functional groups.

  • Reduction can yield alcohols or amines, depending on the site of reaction.

  • Substitution reactions may result in a variety of functionalized aromatic rings depending on the substituent introduced.

Chemistry

  • The compound is studied for its ability to act as a ligand in coordination chemistry.

  • It can serve as a precursor in the synthesis of other heterocyclic compounds.

Biology and Medicine

  • Investigated for potential therapeutic applications, particularly in neurological or psychological disorders due to its interaction with receptors and enzymes in the brain.

  • May be used in the development of new drugs targeting specific protein kinases or G-protein coupled receptors (GPCRs).

Industry

  • Potential use in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

  • Can be a part of functional coatings or as a component in specialty chemicals due to its unique structural properties.

Mechanism of Action

  • The compound's mechanism of action in biological systems often involves binding to specific receptors or enzymes. Its multiple aromatic rings and heterocyclic core allow it to fit into the active sites of proteins, potentially inhibiting or activating their function.

  • Molecular targets may include GPCRs, kinases, or other regulatory proteins, affecting pathways such as signal transduction or cellular metabolism.

Comparison with Other Similar Compounds

  • Compared to other pyrazolo[3,4-d]pyrimidin-4-ones, the presence of the 2-methylphenyl and 4-phenylpiperazin-1-yl groups may confer enhanced binding affinity and selectivity for certain biological targets.

  • This compound may exhibit unique solubility or stability characteristics due to its specific structural configuration.

List of Similar Compounds

  • 1-(2-methylphenyl)-5-[2-hydroxy-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

  • 1-(3-chlorophenyl)-5-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

  • 1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylmorpholin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

This covers the essentials of this fascinating compound. Got more questions about chemistry or anything else?

Properties

IUPAC Name

1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-18-7-5-6-10-21(18)30-23-20(15-26-30)24(32)29(17-25-23)16-22(31)28-13-11-27(12-14-28)19-8-3-2-4-9-19/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZNPAKDBCNXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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